molecular formula C12H15BrN4OS B13857532 1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide

1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide

Cat. No.: B13857532
M. Wt: 343.25 g/mol
InChI Key: ZIQCXDSRVIZGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide involves the reaction of 4-ethoxyphenyl isothiocyanate with guanidine under specific conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Comparison with Similar Compounds

1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide is similar to other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific ethoxyphenyl substitution, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C12H15BrN4OS

Molecular Weight

343.25 g/mol

IUPAC Name

2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide

InChI

InChI=1S/C12H14N4OS.BrH/c1-2-17-9-5-3-8(4-6-9)10-7-18-12(15-10)16-11(13)14;/h3-7H,2H2,1H3,(H4,13,14,15,16);1H

InChI Key

ZIQCXDSRVIZGQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N.Br

Origin of Product

United States

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